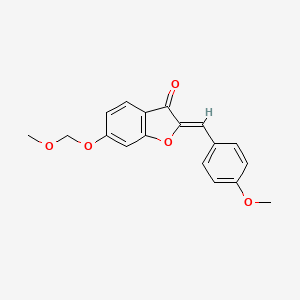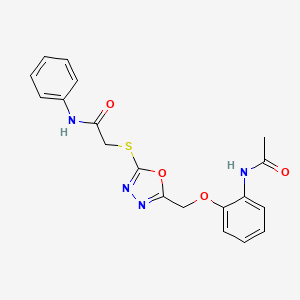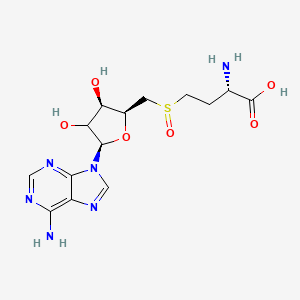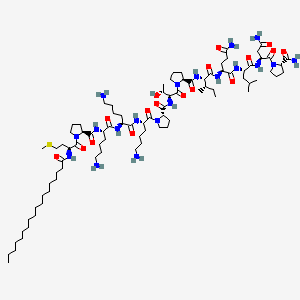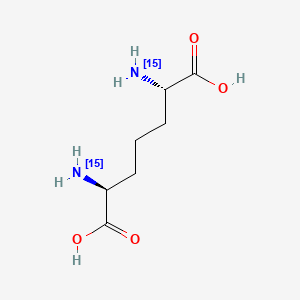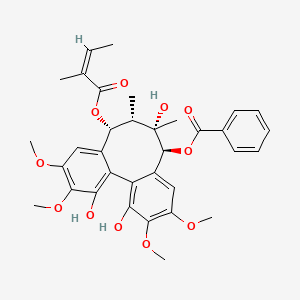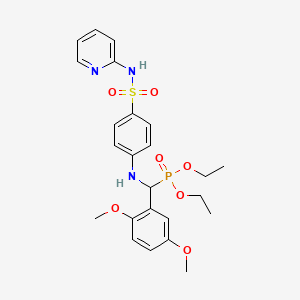
hCAXII-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hCAXII-IN-9, also known as Compound 3I, is a selective inhibitor of human carbonic anhydrase XII. This compound has shown significant potential in antitumor research due to its high selectivity and potency. The inhibition constant (K_i) value for this compound is 26 nanomolar, indicating its strong binding affinity and effectiveness in inhibiting the enzyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hCAXII-IN-9 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced through substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: hCAXII-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated derivatives are often used as starting materials, with nucleophiles such as amines or thiols for substitution.
Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
hCAXII-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of carbonic anhydrase XII and its role in various chemical processes.
Biology: Employed in biological studies to understand the enzyme’s function and its involvement in physiological processes.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting tumors that overexpress carbonic anhydrase XII.
Industry: Utilized in the development of new drugs and therapeutic agents, as well as in the study of enzyme inhibition mechanisms
Wirkmechanismus
hCAXII-IN-9 exerts its effects by selectively binding to the active site of human carbonic anhydrase XII. This binding inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and protons. The inhibition of carbonic anhydrase XII disrupts the pH regulation in tumor cells, leading to reduced tumor growth and proliferation. The molecular targets include the zinc ion in the enzyme’s active site, which is essential for its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
hCAXII-IN-9 is unique due to its high selectivity and potency for human carbonic anhydrase XII. Similar compounds include:
hCAXII-IN-1: Another selective inhibitor with a different core structure and slightly lower potency.
hCAXII-IN-2: Known for its dual inhibition of carbonic anhydrase IX and XII, but with lower selectivity compared to this compound.
hCAXII-IN-3: A potent inhibitor with a different mechanism of action, targeting multiple isoforms of carbonic anhydrase.
Eigenschaften
Molekularformel |
C24H30N3O7PS |
|---|---|
Molekulargewicht |
535.6 g/mol |
IUPAC-Name |
4-[[diethoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H30N3O7PS/c1-5-33-35(28,34-6-2)24(21-17-19(31-3)12-15-22(21)32-4)26-18-10-13-20(14-11-18)36(29,30)27-23-9-7-8-16-25-23/h7-17,24,26H,5-6H2,1-4H3,(H,25,27) |
InChI-Schlüssel |
LIYWJTCKDSJSFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=C(C=CC(=C1)OC)OC)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


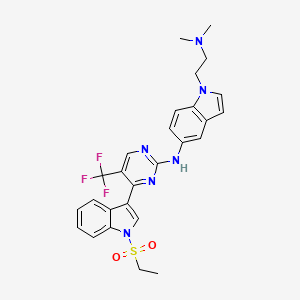
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)


